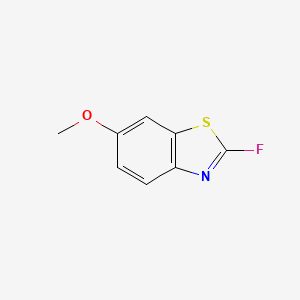

2-Fluoro-6-methoxybenzothiazole

Vue d'ensemble

Description

“2-Fluoro-6-methoxybenzothiazole” is a chemical compound . It’s a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of 2-Fluoro-6-methoxybenzothiazole or its derivatives has been reported in several studies . For instance, one study describes the synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives structurally related to riluzole . The synthesis involved a three-step process starting with 2-Fluoro-6-methoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-methoxybenzothiazole can be analyzed using various spectroscopic techniques . The molecular formula is C8H7FO3 .

Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-6-methoxybenzothiazole have been studied . For example, one study investigated the base catalysis in the reactions between 2-fluoro-6-nitrobenzothiazole and aliphatic amines in benzene .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-methoxybenzothiazole can be determined using various analytical techniques . For example, the molecular weight of the compound is 170.14 g/mol .

Applications De Recherche Scientifique

Cancer Imaging and Antitumor Activity

Fluorinated 2-arylbenzothiazoles, including 2-Fluoro-6-methoxybenzothiazole derivatives, are being explored as potential antitumor drugs. They have shown potent and selective inhibitory activity against various cancer cell lines, such as breast, lung, and colon cancers. Notably, carbon-11 labeled fluorinated 2-arylbenzothiazoles may serve as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase in cancers (Wang et al., 2006). Additionally, aminothiazole-paeonol derivatives, involving 2-Fluoro-6-methoxybenzothiazole, have been synthesized and evaluated for their anticancer effects, showing high potential against human gastric adenocarcinoma and colorectal adenocarcinoma (Tsai et al., 2016).

Application in Dye Production

The compound has been used in the production of basic dyes. Research into the diazotization of 2-amino-6-methoxybenzothiazole at elevated temperatures indicated that this method could lead to technological improvements and simplifications in dye production processes (Penchev et al., 1991).

Synthesis of Firefly Luciferin Precursors

2-Fluoro-6-methoxybenzothiazole plays a crucial role as a precursor in the synthesis of Firefly luciferin, a chemiluminescent compound found in the beetle Photinus pyralis. Firefly luciferin is significant in medicinal diagnostics, biochemistry, and forensic trace analysis due to its efficient chemiluminescence properties (Würfel et al., 2012).

Antibacterial Applications

2-Fluoro-6-methoxybenzothiazole derivatives have been investigated for their antibacterial properties. For example, Schiff bases derived from benzothiazoles, including 2-amino-4-methoxybenzothiazole, have shown promising antibacterial activities against pathogenic bacterial species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

Molecular and Structural Studies

Extensive vibrational investigations of 2-amino-4-methoxybenzothiazole, a related compound, have been conducted. These studies include analyzing the electronic structure, determining the kinetic and thermodynamic stability, and understanding the electronic and steric influence of methoxy amino groups (Arjunan et al., 2013).

Safety and Hazards

Orientations Futures

Future research on 2-Fluoro-6-methoxybenzothiazole could focus on its potential applications in various fields. For example, one study suggested that 2-Fluoro-6-methoxybenzothiazole and its derivatives could be used as antimicrobial agents . Another study suggested that these compounds could be used in the development of novel antibacterial molecules .

Mécanisme D'action

Target of Action

They have been associated with antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Mode of Action

Some compounds have been found to have a membrane perturbing mode of action and intracellular mode of action due to binding with DNA .

Action Environment

The success of suzuki–miyaura coupling, a reaction often used in the synthesis of benzothiazole derivatives, is known to be influenced by the reaction conditions, including the choice of organoboron reagent .

Propriétés

IUPAC Name |

2-fluoro-6-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYANPPDYUKYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methoxybenzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

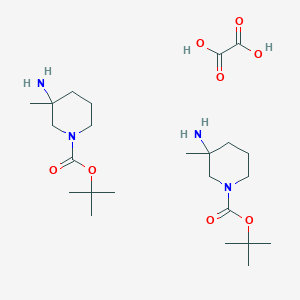

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)

![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)

![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)